5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyridinyl group. These groups are then combined through a series of reactions, including condensation and cyclization, to form the pyrazole ring. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-(4-Fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
5-(4-Fluorophenyl)valeric acid
Uniqueness: 5-(4-Fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(2-pyridin-4-ylethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-14-3-1-13(2-4-14)15-11-16(22-21-15)17(23)20-10-7-12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLMCNZZYNYIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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